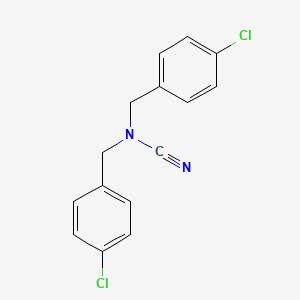

N,N-双(4-氯苄基)氰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

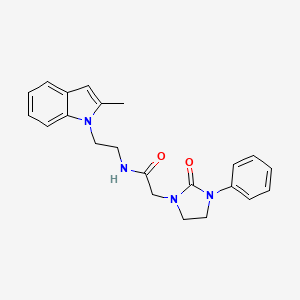

N,N-bis(4-chlorobenzyl)cyanamide is a compound that can be associated with the broader class of cyanamides, which are known for their utility as building blocks in the synthesis of nitrogen-containing heterocycles. Cyanamides are characterized by the presence of the cyanamide moiety (-NCN-), which exhibits a range of reactivities that make it suitable for various chemical transformations and applications in coordination chemistry .

Synthesis Analysis

The synthesis of cyanamide derivatives typically involves methods such as cyanation of amines, palladium catalysis, deoxygenation of isocyanates, and desulfurization of thioureas . While the specific synthesis of N,N-bis(4-chlorobenzyl)cyanamide is not detailed in the provided papers, the general approaches to accessing cyanamides can be inferred to potentially apply to its synthesis. For instance, the reaction of bis(triphenylstannyl)carbodiimide with different reagents, such as acid chlorides and alkyl chlorocarbonates, has been used to prepare various N-substituted cyanamides . These methods could potentially be adapted to synthesize N,N-bis(4-chlorobenzyl)cyanamide by choosing appropriate starting materials and reagents.

Molecular Structure Analysis

The molecular structure of cyanamide derivatives is often characterized by spectroscopic methods such as IR and Mossbauer spectroscopy . These techniques can provide information on the coordination number of metal centers in metal-cyanamide complexes and the general structural features of the cyanamide moiety. However, the specific molecular structure of N,N-bis(4-chlorobenzyl)cyanamide is not provided in the papers. Nonetheless, the structure of related compounds, such as N-(4-methylbenzyl)-3,5-bis(4-chlorobenzylidene)-4-piperidone, has been elucidated using techniques like NMR, IR, ESI, and X-ray diffraction, which could similarly be employed to determine the structure of N,N-bis(4-chlorobenzyl)cyanamide .

Chemical Reactions Analysis

Cyanamides participate in a variety of chemical reactions, including nucleophilic additions, cycloadditions, and reactions with carbonyl groups . They can also serve as radical partners and undergo chlorinations and oxidations . The reactivity of N,N-bis(4-chlorobenzyl)cyanamide would likely follow these general patterns, allowing for its use in the synthesis of more complex molecules or in coordination chemistry to form metal-cyanamide complexes .

Physical and Chemical Properties Analysis

The physical and chemical properties of cyanamide derivatives can vary widely depending on their specific substituents. For example, some cyanamide compounds are thermally labile, while others are stable up to high temperatures . The fluorescence properties of these compounds can also be of interest, as some cyanamide derivatives exhibit strong emission bands and may serve as fluorescent probes . The specific physical and chemical properties of N,N-bis(4-chlorobenzyl)cyanamide would need to be determined experimentally, but it is reasonable to expect that they would be influenced by the presence of the 4-chlorobenzyl groups and the cyanamide moiety.

科学研究应用

可再生热固性树脂

氰胺衍生物已被用于可再生热固性树脂的合成,展示了其在创造具有高热稳定性和低吸水率的可持续材料方面的潜力,适用于海洋环境 (哈维等人,2014)。

N-取代氰胺的合成

通过涉及双(氰胺)化合物的反应制备 N-取代氰胺展示了氰胺化学在合成复杂有机金属结构方面的适应性,暗示了 N,N-双(4-氯苄基)氰胺的合成多功能性 (库普奇克和费卡布里诺,1975)。

N-氰基取代聚酰胺

对源自芳香二胺和氰化溴的 N-氰基取代均聚酰胺和共聚酰胺的研究揭示了氰胺基团在聚合物化学中的效用,特别是在增强聚合物的溶解性和热稳定性方面 (迪亚库马科斯和米克罗亚尼迪斯,1993)。

配位化学

对 Ru(III)-氰胺生色团及其对内层配位的依赖性的研究突出了氰胺衍生物在配位化学领域中的潜力,特别是对于具有独特电子性质的新型配合物的开发 (雷扎瓦尼和克鲁奇利,1994)。

氧还原催化剂

氰胺衍生的氧还原反应 (ORR) 催化剂展示了氰胺衍生物在电化学中的潜在应用,为燃料电池技术开发非贵金属催化剂提供了一条途径 (郑等人,2010)。

作用机制

The mechanism of action of cyanamides is often related to their unique nitrogen-carbon-nitrogen (NCN) connectivity . The chemistry of the nitrile-substituted amino-group of the cyanamide moiety is dominated by an unusual duality of a nucleophilic sp3-amino nitrogen and an electrophilic nitrile unit .

未来方向

The use of cyanamides in synthetic chemistry has diversified in recent years . Future directions may include the development of more sustainable and robust synthetic routes to these compounds, as well as their application in the synthesis of structurally diverse products containing the nitrile function .

属性

IUPAC Name |

bis[(4-chlorophenyl)methyl]cyanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12Cl2N2/c16-14-5-1-12(2-6-14)9-19(11-18)10-13-3-7-15(17)8-4-13/h1-8H,9-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIWQZCWCWXMYJB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN(CC2=CC=C(C=C2)Cl)C#N)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12Cl2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,3-Dihydro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid;hydrochloride](/img/structure/B2546665.png)

![2-{[1-(6-tert-butylpyridazin-3-yl)piperidin-4-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2546669.png)

![N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)-3,4-dimethoxybenzamide](/img/structure/B2546671.png)

![4-Methoxy-2-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]-1,3-benzothiazole](/img/structure/B2546676.png)

![2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-(2-methylphenyl)acetamide](/img/structure/B2546677.png)

![(E)-4-(Dimethylamino)-N-[1-(methoxymethyl)cyclohex-3-en-1-yl]but-2-enamide](/img/structure/B2546679.png)

![2-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B2546680.png)